Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C15H17NO5. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an oxazole ring, a hydroxyphenyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate typically involves the reaction of 4-hydroxy-3-isopropoxybenzaldehyde with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The oxazole ring can be reduced to form corresponding oxazoline or oxazolidine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring and hydroxyphenyl group are crucial for its biological activity, allowing it to bind to enzymes or receptors and modulate their functions . The compound may inhibit or activate certain pathways, leading to desired therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Ethyl 2-(4-Hydroxy-3-isopropoxyphenyl)oxazole-4-carboxylate can be compared with other oxazole derivatives, such as:
Methyl 2-(4-Hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate: Known for its antimicrobial activity.
2-Methoxy-5-chlorobenzo[d]oxazole: Exhibits excellent antibacterial properties.
2-Ethoxybenzo[d]oxazole: Shows significant antifungal activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H17NO5 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
ethyl 2-(4-hydroxy-3-propan-2-yloxyphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-4-19-15(18)11-8-20-14(16-11)10-5-6-12(17)13(7-10)21-9(2)3/h5-9,17H,4H2,1-3H3 |
InChI Key |
ZGQWHFSUTWDNKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC(=C(C=C2)O)OC(C)C |
Origin of Product |
United States |
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